Cas no 6306-73-6 (2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)-)
2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)-
- 1-benzyl-5-methyl-pyrimidine-2,4-dione
- 1-benzyl-5-methylpyrimidine-2,4-dione
- 1-benzyl-5-methyl-1H-pyrimidine-2,4-dione
- 1-benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- 1-benzyl-5-methyl-2,4-pyrimidinedione
- 1-benzyl-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-benzylthymine
- AC1L5ZWQ
- AC1Q6CGB
- CHEMBL365123
- N1-benzylthymine
- NSC42047
- Oprea1_731836
- SureCN3996660
-
- MDL: MFCD01469796
- Inchi: 1S/C12H12N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)
- InChI Key: YNHQGNHVHHZPTA-UHFFFAOYSA-N
- SMILES: CC1C(=O)NC(=O)N(CC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 216.08996
- Monoisotopic Mass: 216.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.227
- Refractive Index: 1.585
- PSA: 49.41
2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB344949-100 mg |
1-Benzyl-5-methyl-3H-pyrimidine-2,4-dione, 95%; . |
6306-73-6 | 95% | 100mg |
€208.80 | 2023-04-26 | |
| abcr | AB344949-100mg |
1-Benzyl-5-methyl-3H-pyrimidine-2,4-dione, 95%; . |
6306-73-6 | 95% | 100mg |
€208.80 | 2024-06-08 | |
| Ambeed | A480180-5g |
1-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione |
6306-73-6 | 97% | 5g |
$646.0 | 2024-04-18 | |
| Ambeed | A480180-250mg |
1-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione |
6306-73-6 | 95% | 250mg |
$102.0 | 2025-04-18 | |
| Ambeed | A480180-250mg |
1-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione |
6306-73-6 | 95% | 250mg |
$102.0 | 2025-04-18 | |
| Ambeed | A480180-1g |
1-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione |
6306-73-6 | 95% | 1g |
$220.0 | 2025-04-18 | |
| Ambeed | A480180-1g |
1-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione |
6306-73-6 | 95% | 1g |
$220.0 | 2025-04-18 |
2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- Suppliers
2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)-
Research Briefing on 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- (CAS: 6306-73-6)
In recent years, the compound 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- (CAS: 6306-73-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative, known for its unique structural and functional properties, has been explored for its potential applications in drug development, particularly in the areas of antiviral and anticancer therapies. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to inhibit specific enzymes involved in viral replication. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- exhibits potent inhibitory activity against RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of RNA viruses such as SARS-CoV-2. The study utilized molecular docking and in vitro assays to confirm the compound's binding affinity and inhibitory effects, suggesting its potential as a lead compound for antiviral drug development.
Additionally, research has highlighted the compound's role in modulating cellular pathways associated with cancer progression. A study conducted by researchers at the National Cancer Institute (NCI) in 2024 revealed that 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- induces apoptosis in certain cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. The study employed high-throughput screening and transcriptomic analysis to identify the compound's targets, providing a foundation for further investigation into its therapeutic potential.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)-. A recent publication in Organic Process Research & Development (2024) described a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This development is particularly significant for industrial-scale production, addressing previous challenges related to cost and environmental impact.
Despite these promising findings, challenges remain in translating the preclinical results into clinical applications. Issues such as bioavailability, toxicity, and resistance mechanisms need to be thoroughly investigated. Ongoing research is exploring structural modifications of the compound to enhance its pharmacokinetic properties and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, 2,4(1H,3H)-Pyrimidinedione,5-methyl-1-(phenylmethyl)- (CAS: 6306-73-6) represents a promising candidate for further drug development, with demonstrated potential in antiviral and anticancer applications. Continued research and optimization are essential to overcome existing challenges and unlock its full therapeutic potential. This compound exemplifies the intersection of chemical biology and pharmaceutical innovation, offering new avenues for addressing unmet medical needs.
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